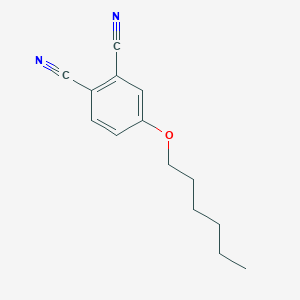

4-Hexyloxyphthalonitrile

Description

Properties

IUPAC Name |

4-hexoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-3-4-5-8-17-14-7-6-12(10-15)13(9-14)11-16/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXSATBWGFIAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337061 | |

| Record name | 4-Hexyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104949-82-8 | |

| Record name | 4-Hexyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hexyloxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hexyloxyphthalonitrile synthesis from 4-nitrophthalonitrile

An In-Depth Technical Guide to the Synthesis of 4-Hexyloxyphthalonitrile from 4-Nitrophthalonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Hexyloxyphthalonitrile

4-Hexyloxyphthalonitrile stands as a critical precursor in the realm of materials science and medicinal chemistry. Its molecular architecture, featuring a flexible hexyloxy chain appended to a rigid phthalonitrile core, imparts unique solubility and self-assembly properties. This makes it an invaluable building block for the synthesis of advanced functional materials, most notably phthalocyanines.[1][2] Phthalocyanines derived from this intermediate exhibit enhanced solubility in organic solvents, a property that is crucial for their processing and application in areas such as photodynamic therapy, chemical sensors, and nonlinear optics.[3][4]

This guide provides a comprehensive overview of the synthesis of 4-hexyloxyphthalonitrile from 4-nitrophthalonitrile. It moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, justify experimental choices, and offer a robust, self-validating protocol for researchers, scientists, and drug development professionals.

Pillar 1: The Mechanistic Rationale - Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4-nitrophthalonitrile to 4-hexyloxyphthalonitrile is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is paramount to appreciating the causality behind the chosen reagents and conditions.

Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles.[5] However, the presence of strongly electron-withdrawing groups can render the ring sufficiently electron-poor (electrophilic) to undergo nucleophilic attack.[6][7][8] In 4-nitrophthalonitrile, the aromatic ring is powerfully activated by three such groups: two cyano (-CN) groups and one nitro (-NO₂) group. These groups, particularly the nitro group positioned para to the reaction site, are essential for the reaction to proceed efficiently.[7][9]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:[7][9]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile—in this case, the hexoxide ion—on the carbon atom bearing the nitro group. This is the most electrophilic position on the ring.[9] This attack disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][7][10] The negative charge is delocalized across the aromatic system and is further stabilized by the potent electron-withdrawing effects of the ortho and para cyano and nitro groups.[6]

-

Elimination and Re-aromatization: The aromaticity of the ring is restored in the second step through the elimination of the leaving group, the nitrite ion (NO₂⁻).[9] This step is typically fast and results in the formation of the final substituted product, 4-hexyloxyphthalonitrile.

Diagram of the SNAr Mechanism

Sources

- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular" by DERYA TOPKAYA TAŞKIRAN, ZEYNEL ŞAHİN et al. [journals.tubitak.gov.tr]

- 3. scispace.com [scispace.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hexyloxyphthalonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexyloxyphthalonitrile is an organic compound that serves as a crucial building block in the synthesis of various functional materials, most notably phthalocyanines.[1][2] Its molecular structure, featuring a benzene ring substituted with two adjacent nitrile groups and a hexyloxy ether linkage, imparts specific solubility and reactivity characteristics that are highly valued in materials science and medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-Hexyloxyphthalonitrile, with a focus on its role as a precursor to phthalocyanine-based systems.

Chemical Structure and Identification

4-Hexyloxyphthalonitrile, also known as 1,2-Dicyano-4-hexyloxybenzene, is characterized by the presence of a hexyloxy group at the 4-position of a phthalonitrile core. This structural feature significantly influences its physical and chemical properties, in particular enhancing its solubility in organic solvents compared to the unsubstituted phthalonitrile.[3][4]

Systematic IUPAC Name: 4-(hexyloxy)benzene-1,2-dicarbonitrile

Chemical Formula: C₁₄H₁₆N₂O

Molecular Weight: 228.30 g/mol

CAS Number: 104949-82-8

Physicochemical Properties

4-Hexyloxyphthalonitrile is a light yellow to orange clear liquid at room temperature.[5] The presence of the flexible hexyloxy chain disrupts the crystal packing that would otherwise be expected for a planar aromatic molecule, leading to a lower melting point. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Physical State | Liquid | [5] |

| Appearance | Light yellow to orange clear liquid | [5] |

| Molecular Formula | C₁₄H₁₆N₂O | |

| Molecular Weight | 228.30 g/mol | |

| Boiling Point | 399.5 ± 32.0 °C (Predicted) | [6] |

| Density | 1.04 g/cm³ | [6] |

| Flash Point | 160 °C | [1] |

| Solubility | Soluble in common organic solvents like DMF, DMSO, THF, CHCl₃, and CH₂Cl₂.[3][7] |

Spectroscopic Characterization

The structural elucidation of 4-Hexyloxyphthalonitrile is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data from similar compounds.[8]

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Hexyloxyphthalonitrile is expected to show characteristic signals for the aromatic protons and the aliphatic protons of the hexyloxy group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with splitting patterns indicative of their substitution on the benzene ring.[9][10] The protons of the hexyloxy chain will appear in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm, and the methylene groups appearing as multiplets between 1.3 and 4.1 ppm. The methylene group attached to the oxygen atom will be the most deshielded and appear furthest downfield.[9][11]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The two nitrile carbons will appear in the range of 115-120 ppm.[12][13] The aromatic carbons will resonate between 110 and 160 ppm, with the carbon attached to the oxygen atom being the most downfield in this region. The aliphatic carbons of the hexyloxy group will be observed in the upfield region, typically between 14 and 70 ppm.[12][14]

FT-IR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present. Key vibrational frequencies for 4-Hexyloxyphthalonitrile are expected to include:

-

C≡N stretch: A sharp, strong absorption band around 2230 cm⁻¹, characteristic of the nitrile groups.[8]

-

C-O-C stretch: Strong bands in the region of 1250-1050 cm⁻¹ corresponding to the aryl-alkyl ether linkage.

-

C-H stretch (aromatic): Bands appearing above 3000 cm⁻¹.[15]

-

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.[15]

-

C=C stretch (aromatic): Absorptions in the 1600-1450 cm⁻¹ region.[15]

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 228. Fragmentation patterns would likely involve the cleavage of the hexyloxy chain, leading to characteristic fragment ions.[16][17]

Synthesis of 4-Hexyloxyphthalonitrile

A common and efficient method for the synthesis of 4-Hexyloxyphthalonitrile is the nucleophilic aromatic substitution (SNAr) reaction of 4-nitrophthalonitrile with 1-hexanol in the presence of a base.[6][7] The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the hexoxide anion.

Caption: General workflow for the synthesis of 4-Hexyloxyphthalonitrile.

Experimental Protocol: Synthesis of 4-Hexyloxyphthalonitrile

-

Reaction Setup: To a solution of 4-nitrophthalonitrile (1 equivalent) in anhydrous dimethylformamide (DMF), add 1-hexanol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

-

Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water to precipitate the product.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Applications in Phthalocyanine Synthesis

The primary application of 4-Hexyloxyphthalonitrile is as a precursor for the synthesis of peripherally substituted phthalocyanines. The cyclotetramerization of four molecules of 4-Hexyloxyphthalonitrile in the presence of a metal salt and a high-boiling point solvent leads to the formation of octakis(hexyloxy)phthalocyanine metal complexes.[1][2] The hexyloxy substituents enhance the solubility of the resulting phthalocyanine, which is crucial for their processing and application in various fields.[4]

Caption: Cyclotetramerization of 4-Hexyloxyphthalonitrile to form a phthalocyanine.

These soluble phthalocyanine derivatives are investigated for a wide range of applications, including:

-

Photodynamic Therapy (PDT): As photosensitizers for cancer treatment.[4]

-

Organic Electronics: In organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

-

Catalysis: As catalysts in various organic transformations.

-

Non-linear Optics: For applications in optical limiting and data storage.

Reactivity and Thermal Stability

The reactivity of 4-Hexyloxyphthalonitrile is dominated by the nitrile groups and the electron-rich aromatic ring. The nitrile groups can undergo cyclotetramerization to form the phthalocyanine macrocycle. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the presence of the electron-donating hexyloxy group and the electron-withdrawing nitrile groups complicates the regioselectivity.

Safety and Handling

4-Hexyloxyphthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or inhaled, seek immediate medical attention. Store in a cool, dry place away from incompatible materials.

Conclusion

4-Hexyloxyphthalonitrile is a valuable and versatile chemical intermediate with a well-defined set of properties that make it highly suitable for the synthesis of advanced functional materials. Its key feature is the hexyloxy substituent, which imparts enhanced solubility to both the precursor and the resulting phthalocyanine derivatives, facilitating their processing and application. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in the fields of materials science, medicinal chemistry, and drug development.

References

-

Taşkıran, D. T., & Şahin, Z. (2022). Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block. Turkish Journal of Chemistry, 46(3), 814-836. [Link]

-

Nemykin, V. N., & Lukyanets, E. A. (2010). Synthesis of Substituted Phthalocyanines. ResearchGate. [Link]

-

Solubility of Things. Phthalonitrile. [Link]

-

Leznoff, C. C., & Hall, T. W. (2004). Multisubstituted phthalonitriles for phthalocyanine synthesis. Journal of Porphyrins and Phthalocyanines, 8(10), 1149-1162. [Link]

-

Cook, M. J., & Chambrier, I. (2009). Syntheses and crystal structures of some aryloxy and alkoxy substituted phthalonitriles. ResearchGate. [Link]

-

Ersanli, C. C., Kantar, G. K., Demircioğlu, Z., & Şaşmaz, S. (2019). synthesis, molecular structure and spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as a functionalized phthalonitrile. ResearchGate. [Link]

-

Baklagin, V. L., et al. (2025). Synthesis of Diphthalonitriles Based on 3,3′,5,5′-Tetrasubstituted Derivatives of 2,2′- and 4,4′-Biphenyldiols. ResearchGate. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Ersanli, C. C., Kantar, G. K., Demircioğlu, Z., & Şaşmaz, S. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. ResearchGate. [Link]

-

Palmeri, F., Raglione, V., Mancini, L., & Zanotti, G. (2019). A Versatile and Practical One-Pot Strategy for a Greener, Waste-Minimized Synthesis of Aryloxy- and Alkyloxy-Substituted Metallophthalocyanines via Tandem SNAr-cyclotetramerization. ResearchGate. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

López-Frías, G., Camacho, A., Chavez, D., & Ramos-Sánchez, V. H. (2015). Synthesis of 4,5-dihydroxyphthalonitrile. ResearchGate. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Wang, M., et al. (2016). Article. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Bristol. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [Link]

-

Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(96), 14674-14677. [Link]

-

Longdom Publishing. Short Notes on Nucleophilic Aromatic Substitution. [Link]

-

Lu, H., et al. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Li, J., et al. (2024). Characterization of A π–π stacking cocrystal of 4-nitrophthalonitrile directed toward application in photocatalysis. PMC. [Link]

-

Nemykin, V. N., & Lukyanets, E. A. (2010). Synthesis of substituted phthalocyanines. Semantic Scholar. [Link]

-

Sıdır, I., & Sıdır, Y. G. (2014). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. ResearchGate. [Link]

-

Chen, Y. C., et al. (2024). “Alkyl-Substituted Phenoxy” Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films. PubMed Central. [Link]

-

Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

IIT Kharagpur. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

ACS Publications. Solubility Properties of Unsubstituted Metal Phthalocyanines in Different Types of Solvents. Journal of Chemical & Engineering Data. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Wikipedia. Thermal decomposition. [Link]

-

U.S. Environmental Protection Agency. Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

International Advanced Research Journal in Science, Engineering and Technology. (2016). Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Wang, X., et al. (2020). Synthesis and thermal properties of high temperature phthalonitrile resins cured with self-catalytic amino-contanining phthalonitrle compounds. ResearchGate. [Link]

Sources

- 1. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. “Alkyl-Substituted Phenoxy” Spacer Strategy: Antiaggregated and Highly Soluble Zinc Phthalocyanines for Color Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bhu.ac.in [bhu.ac.in]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. whitman.edu [whitman.edu]

- 18. researchgate.net [researchgate.net]

- 19. Thermal decomposition - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 4-Hexyloxyphthalonitrile: A Technical Guide

Introduction

4-Hexyloxyphthalonitrile is a key intermediate in the synthesis of advanced materials, particularly phthalocyanines, which find applications in catalysis, sensing, and photodynamic therapy. The precise structural elucidation and purity assessment of this precursor are paramount to ensuring the desired properties of the final products. This technical guide provides an in-depth analysis of the spectroscopic data of 4-Hexyloxyphthalonitrile, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As researchers, scientists, and drug development professionals, a thorough understanding of these analytical techniques is crucial for the successful synthesis and characterization of novel molecular entities. This document will delve into the theoretical underpinnings of the spectroscopic signatures of 4-Hexyloxyphthalonitrile, present standardized experimental protocols, and offer a detailed interpretation of the spectral data.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 4-Hexyloxyphthalonitrile dictates its characteristic spectroscopic fingerprint. The molecule comprises three key regions: the aromatic phthalonitrile core, the ether linkage, and the aliphatic hexyloxy chain. Each of these components will give rise to distinct signals in both FTIR and NMR spectra, allowing for a comprehensive structural confirmation.

Caption: Molecular structure of 4-Hexyloxyphthalonitrile.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For solid samples like 4-Hexyloxyphthalonitrile, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

-

Background Collection: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.[2]

-

Sample Analysis: The KBr pellet containing the sample is placed in the spectrometer's sample holder, and the infrared spectrum is acquired.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the FTIR Spectrum of 4-Hexyloxyphthalonitrile

The FTIR spectrum of 4-Hexyloxyphthalonitrile is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H stretching | Aromatic | Medium to Weak |

| ~2950-2850 | C-H stretching (asymmetric and symmetric) | Aliphatic (Hexyl) | Strong |

| ~2230 | C≡N stretching | Nitrile | Strong, Sharp |

| ~1600, ~1500 | C=C stretching | Aromatic Ring | Medium to Strong |

| ~1250 | C-O-C stretching (asymmetric) | Aryl-Alkyl Ether | Strong |

| ~1050 | C-O-C stretching (symmetric) | Aryl-Alkyl Ether | Medium |

The most definitive peak in the spectrum is the strong, sharp absorption around 2230 cm⁻¹, which is characteristic of the nitrile (C≡N) functional group.[3][4] The presence of both aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively, confirms the presence of both the benzene ring and the hexyloxy chain. The strong absorption around 1250 cm⁻¹ due to the asymmetric C-O-C stretching of the aryl-alkyl ether is another key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives insights into the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 4-Hexyloxyphthalonitrile is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean NMR tube.[5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra. For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a larger number of scans due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectra.

Caption: A generalized workflow for NMR spectroscopic analysis.

¹H NMR Spectrum of 4-Hexyloxyphthalonitrile

The ¹H NMR spectrum of 4-Hexyloxyphthalonitrile can be interpreted by considering the distinct chemical environments of the protons. The data presented here is based on the analysis of the closely related compound, 4-(hexyloxy)benzonitrile, and established chemical shift principles.[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.7 - 7.5 | m | 3H | Aromatic Protons |

| ~4.05 | t | 2H | -O-CH₂- (a) |

| ~1.85 | p | 2H | -O-CH₂-CH₂- (b) |

| ~1.5 - 1.3 | m | 6H | -(CH₂)₃- (c, d, e) |

| ~0.9 | t | 3H | -CH₃ (f) |

t = triplet, p = pentet, m = multiplet

The aromatic region is expected to show a complex multiplet for the three protons on the phthalonitrile ring. The protons of the hexyloxy chain are well-resolved. The triplet at approximately 4.05 ppm corresponds to the methylene group directly attached to the electron-withdrawing oxygen atom (proton 'a'). The terminal methyl group (proton 'f') appears as a triplet around 0.9 ppm. The remaining methylene groups appear as multiplets in the upfield region of the spectrum.

¹³C NMR Spectrum of 4-Hexyloxyphthalonitrile

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The interpretation is based on data from 4-(hexyloxy)benzonitrile and general ¹³C chemical shift ranges.[6]

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~163 | C-O (Aromatic) |

| ~134 | Aromatic Carbons |

| ~119 | C-CN (Aromatic) |

| ~115 | Aromatic Carbons |

| ~104 | Aromatic Carbons |

| ~68.5 | -O-CH₂- (a) |

| ~31.5 | -(CH₂)₄- (b, c, d, e) |

| ~29.0 | -(CH₂)₄- (b, c, d, e) |

| ~25.6 | -(CH₂)₄- (b, c, d, e) |

| ~22.6 | -(CH₂)₄- (b, c, d, e) |

| ~14.0 | -CH₃ (f) |

The carbon attached to the oxygen atom (C-O) is significantly deshielded and appears at the downfield end of the aromatic region, around 163 ppm. The carbons of the nitrile groups are also expected in the aromatic region, typically around 119 ppm. The carbons of the hexyloxy chain are observed in the aliphatic region (14-69 ppm), with the carbon directly bonded to the oxygen (-O-CH₂) appearing at approximately 68.5 ppm.

Conclusion

The synergistic application of FTIR and NMR spectroscopy provides a robust and unambiguous method for the structural characterization of 4-Hexyloxyphthalonitrile. The characteristic nitrile stretch in the FTIR spectrum, coupled with the detailed mapping of the proton and carbon environments from ¹H and ¹³C NMR, allows for the confident confirmation of the molecular structure. The methodologies and spectral interpretations presented in this guide serve as a valuable resource for researchers engaged in the synthesis and application of phthalonitrile-based materials, ensuring the integrity and quality of their scientific endeavors.

References

-

ResearchGate. (n.d.). FTIR spectra of various phthalonitrile-based matrix: (a) BA-ph, (b).... Retrieved from [Link]

-

El-Faham, A., et al. (2020). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. RSC Advances, 10(34), 20186-20203. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1 1 H (a) and 13 C NMR (b) spectra of synthesized 4-(Hexyloxy)benzonitrile (2). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(hexyloxy)phthalonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of phthalonitrile derivatives (1 and 2) and their zinc.... Retrieved from [Link]

-

Shimadzu. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Phthalonitrile. Retrieved from [Link]

-

Chemicals Learning. (n.d.). SOP For Operation and Calibration of FTIR. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(hexyloxy)phthalonitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Pharma Times Official. (2025). SOP for Performance Check of Fourier Transform Infrared. Retrieved from [Link]

-

ResearchGate. (n.d.). The characteristic 1 H NMR chemical shifts of N-alkoxy-. Retrieved from [Link]

-

PHARMA DEVILS. (n.d.). SOP-for-Procedure-for-Operation-and-Calibration-of-FTIR. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2003). 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (2019). synthesis, molecular structure and spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as a functionalized phthalonitrile. Retrieved from [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Retrieved from [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 4,5-dihydroxyphthalonitrile. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

-

e-journal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]

-

ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. research.itu.edu.tr [research.itu.edu.tr]

- 4. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Experimental Profile of 4-Hexyloxyphthalonitrile (CAS: 104949-82-8)

Abstract: This technical guide provides a comprehensive experimental and theoretical profile of 4-Hexyloxyphthalonitrile (CAS No. 104949-82-8), a key intermediate in organic synthesis. Also known as 1,2-Dicyano-4-hexyloxybenzene, this compound's utility stems from its unique molecular architecture, combining a reactive phthalonitrile core with a lipophilic hexyloxy side chain. This document is structured to serve researchers, scientists, and drug development professionals by consolidating critical data and providing expert-driven insights. We will cover its fundamental physicochemical properties, outline a logical synthetic route, detail the expected spectroscopic signatures for structural verification, and conclude with a discussion on its potential biological relevance based on established pharmacophore analysis. All protocols and data are presented to uphold the highest standards of scientific integrity, supported by authoritative references.

Physicochemical Properties and Safe Handling

A thorough understanding of a compound's physical and chemical properties is the foundation of effective research. These parameters dictate appropriate storage, handling, and application in experimental design. 4-Hexyloxyphthalonitrile is a clear, pale yellow to yellow liquid at room temperature.[1][2][3]

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of 4-Hexyloxyphthalonitrile, compiled from various supplier technical data sheets and predictive models.

| Property | Value | Source(s) |

| CAS Number | 104949-82-8 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₆N₂O | [1][2][3][4] |

| Molecular Weight | 228.30 g/mol | [2][3][4] |

| Physical State | Liquid (at 20°C) | [1][2][3] |

| Appearance | Clear, Pale Yellow to Orange Liquid | [1][3][5] |

| Density / Specific Gravity | 1.04 g/cm³ (at 20°C) | [1][3][4][5] |

| Purity Specification | >95.0% (by Gas Chromatography) | [1][3] |

| Boiling Point | 399.5 ± 32.0 °C (Predicted) | [5] |

| Flash Point | 160 °C | [3] |

| Refractive Index | 1.5330 to 1.5360 | [5] |

Safe Handling and Storage

Expertise & Causality: Proper handling is paramount due to the compound's hazard profile. The nitrile groups can be toxic, and the compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is an irritant to skin and eyes.[3] The specified storage conditions—cool, dark, and under an inert atmosphere—are crucial for preventing degradation.[1][3] The molecule's ether linkage and aromatic system can be susceptible to slow oxidation, while the nitrile groups can be sensitive to strong acids or bases, especially in the presence of moisture.[3]

Protocol for Handling:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[3]

-

Storage: Store in a tightly sealed container under an inert gas like argon or nitrogen.[3] Keep in a cool (<15°C), dark, and dry location away from oxidizing agents.[1][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Synthesis and Purification Workflow

While 4-Hexyloxyphthalonitrile is commercially available, understanding its synthesis provides insight into potential impurities and alternative derivatization strategies. A logical and efficient approach is the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers.

Causality of Method: This method is chosen for its high reliability and specificity. It involves the reaction of an alkoxide with a primary alkyl halide. Starting with 4-hydroxyphthalonitrile, the phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base, forming a nucleophilic phenoxide. This phenoxide then readily displaces the bromide from 1-bromohexane in an Sₙ2 reaction to form the desired ether.

Proposed Synthetic Protocol

-

Reaction Setup: To a solution of 4-hydroxyphthalonitrile (1.0 eq) in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide intermediate.

-

Alkylation: Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-80°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4-Hexyloxyphthalonitrile. Purity should be confirmed by Gas Chromatography (GC), as is standard for commercial products.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Hexyloxyphthalonitrile.

Analytical Characterization & Spectroscopic Profile

Structural elucidation and confirmation are critical for any chemical entity. A combination of spectroscopic techniques provides a complete picture of the molecule's architecture.[6][7] While raw spectra for this specific compound require access to databases like the AIST Spectral DB (SDBS ID: 18835), we can accurately predict the expected results based on its structure.[3]

Trustworthiness of Protocols: The following sections describe a self-validating system. The data from each spectroscopic method (MS, IR, NMR) should converge to support a single, unambiguous structure. A mismatch in any one technique would invalidate the proposed structure and prompt further investigation.

Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and fragmentation patterns that reveal structural components.[6]

-

Expected Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 228, corresponding to the molecular weight of C₁₄H₁₆N₂O.

-

Key Fragments: Look for fragmentation characteristic of an alkoxybenzene. A primary fragmentation would be the loss of the hexyl chain via cleavage of the ether bond. Expect peaks corresponding to the loss of a pentyl radical (m/z = 157) and benzylic cleavage leading to a tropylium-like ion, as well as cleavage of the hexyl chain itself.

-

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[8]

-

Expected Data:

-

C≡N Stretch (Nitrile): A strong, sharp, and highly characteristic absorption band around 2225-2235 cm⁻¹ . Its presence is a key indicator of the nitrile groups.

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region from the C-H bonds of the hexyl chain.

-

C-H Stretch (Aromatic): Weaker bands typically above 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): Two characteristic bands are expected: an aryl-alkyl ether asymmetric stretch around 1240-1260 cm⁻¹ and a symmetric stretch around 1020-1050 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a magnetic field.[8][9]

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (3H): Three signals in the δ 7.0-7.8 ppm range. The substitution pattern will lead to a specific set of doublets and doublets of doublets.

-

-O-C H₂- (2H): A triplet around δ 4.0-4.2 ppm , deshielded by the adjacent oxygen atom.

-

-CH₂- (internal, 8H): A series of overlapping multiplets in the δ 1.3-1.8 ppm range.

-

-CH₃ (3H): A triplet around δ 0.9 ppm , characteristic of a terminal methyl group.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Aromatic Carbons (6C): Six distinct signals in the δ 100-165 ppm range.

-

Nitrile Carbons (-CN, 2C): Two signals in the δ 115-120 ppm range.

-

Aliphatic Carbons (6C): Six signals for the hexyl chain in the δ 14-70 ppm range, with the -O-C H₂- carbon being the most downfield (~δ 68-70 ppm).

-

Analytical Workflow Diagram

Caption: Integrated workflow for the structural elucidation of a compound.

Expert Analysis: Potential Biological Activity

While no direct biological activity data for 4-Hexyloxyphthalonitrile is available in the reviewed literature, its chemical structure contains motifs common to bioactive molecules. This section provides an expert analysis of its potential as a starting point for drug discovery, grounded in established medicinal chemistry principles.

Authoritative Grounding: The phthalonitrile core is a precursor to phthalocyanines, which are well-known photosensitizers in photodynamic cancer therapy. Furthermore, related nitrogen-containing heterocyclic scaffolds, such as quinolines and quinones, exhibit a vast range of biological activities, including roles as enzyme inhibitors and antimicrobial agents.[10][11][12]

Structural Motifs and Potential Applications

-

Phthalonitrile Core: This moiety is a versatile building block. Beyond its use in macrocycle synthesis (e.g., phthalocyanines), the electron-withdrawing nature of the nitrile groups activates the aromatic ring, making it a potential target for interaction with biological nucleophiles. Related para-quinone structures are known to inhibit crucial cell cycle phosphatases like Cdc25B, and some act by generating reactive oxygen species (ROS).[11]

-

Alkoxy Chain: The C₆ hexyloxy chain significantly increases the molecule's lipophilicity. This property is critical for biological activity, as it governs the ability of a molecule to cross cell membranes and interact with hydrophobic pockets in target proteins. This suggests the compound could have good bioavailability characteristics.

-

Aromatic System: The substituted benzene ring is a common scaffold in medicinal chemistry. It can participate in π-π stacking and hydrophobic interactions within protein active sites. Its similarity to scaffolds like 8-hydroxyquinoline, which possess potent antimicrobial, anticancer, and neuroprotective properties, suggests that this core structure is favorable for biological activity.[12][13][14]

Conceptual Pathway to Biological Investigation

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 4-Hexyloxyphthalonitrile | 104949-82-8 | TCI AMERICA [tcichemicals.com]

- 4. 4-Hexyloxyphthalonitrile [myskinrecipes.com]

- 5. 4-N-HEXYLOXYPHTHALONITRILE CAS#: 104949-82-8 [m.chemicalbook.com]

- 6. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 7. researchgate.net [researchgate.net]

- 8. lehigh.edu [lehigh.edu]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymatic synthesis of (125/131)I labeled 8-hydroxyquinoline glucuronide and in vitro/in vivo evaluation of biological influence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2-Dicyano-4-hexyloxybenzene

Abstract: This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dicyano-4-hexyloxybenzene, a molecule of significant interest in the fields of materials science and drug development. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from closely related analogues and established physicochemical principles to predict its characteristics. Furthermore, this guide presents detailed, field-proven experimental protocols for the empirical determination of these properties, offering a self-validating framework for researchers. The content herein is structured to deliver both theoretical understanding and practical, actionable methodologies for scientists and professionals in relevant fields.

Introduction and Molecular Architecture

1,2-Dicyano-4-hexyloxybenzene belongs to the family of phthalonitrile derivatives, which are notable for their utility as precursors to phthalocyanine pigments and high-performance polymers.[1][2] The molecular architecture, consisting of a rigid aromatic core functionalized with polar cyano groups and a flexible hexyloxy chain, suggests the potential for interesting intermolecular interactions and possible liquid crystalline behavior.[3] The ortho-dinitrile configuration imparts a significant dipole moment, while the hexyloxy tail introduces van der Waals forces and influences molecular packing, which are critical determinants of the material's physical state and phase transitions.[4]

The structure of 1,2-Dicyano-4-hexyloxybenzene is presented below. A fundamental understanding of this structure is crucial as it dictates the compound's electronic and steric properties, which in turn govern its bulk physical characteristics.

Caption: Molecular structure of 1,2-Dicyano-4-hexyloxybenzene.

Predicted Physicochemical Properties

The following table summarizes the predicted physical properties of 1,2-Dicyano-4-hexyloxybenzene based on data from analogous compounds and computational models.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₄H₁₆N₂O | |

| Molecular Weight | 228.29 g/mol | |

| Appearance | Off-white to pale yellow solid | Based on related phthalonitrile compounds.[1] |

| Melting Point | 80 - 120 °C | The parent compound, phthalonitrile, melts at 139-141°C.[1] The addition of a flexible hexyloxy chain is expected to lower the melting point by disrupting crystal packing. |

| Boiling Point | > 300 °C (with potential decomposition) | High boiling points are characteristic of aromatic dinitriles. Sublimation may occur at elevated temperatures. |

| Solubility | Soluble in common organic solvents (e.g., DMF, acetone, chloroform); sparingly soluble in alcohols; insoluble in water. | Phthalonitrile and its derivatives show good solubility in organic solvents but are poorly soluble in water.[2][5] |

Thermal Analysis and Mesomorphic Behavior

The combination of a rigid, polar core and a flexible, nonpolar tail in 1,2-Dicyano-4-hexyloxybenzene suggests the possibility of thermotropic liquid crystalline behavior. The length of the alkoxy chain is a critical factor in determining the presence and type of mesophases.[6][7]

Expertise & Experience: Molecules with shorter alkoxy chains (n<5) often exhibit nematic phases, while those with longer chains tend to form more ordered smectic phases. The hexyloxy group (n=6) is in a transitional range, making empirical analysis essential. The strong dipole from the adjacent cyano groups is expected to promote the formation of stable, ordered phases.[8]

Workflow for Thermal Property Characterization

Caption: Workflow for characterizing thermal and mesomorphic properties.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Trustworthiness: This protocol is designed as a self-validating system. The use of a standard (Indium) for calibration ensures the accuracy of the measured transition temperatures and enthalpies. The inclusion of multiple heating and cooling cycles allows for the assessment of thermal history effects and the confirmation of enantiotropic versus monotropic phase transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The melting point of indium (156.6 °C) serves as a reliable reference.[9]

-

Sample Preparation: Accurately weigh 2-5 mg of 1,2-Dicyano-4-hexyloxybenzene into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as the reference.[9]

-

Thermal Program:

-

Cycle 1 (Heating): Heat the sample from room temperature (e.g., 25 °C) to a temperature well above the expected isotropic phase (e.g., 180 °C) at a controlled rate of 10 °C/min. This initial scan serves to erase any prior thermal history.

-

Cycle 1 (Cooling): Cool the sample from 180 °C back to 25 °C at a rate of 10 °C/min.

-

Cycle 2 (Heating): Reheat the sample from 25 °C to 180 °C at 10 °C/min. This second heating scan is typically used for data analysis as it reflects the intrinsic properties of the material.

-

-

Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. Endothermic peaks correspond to phase transitions such as melting (crystal to liquid or mesophase) and mesophase to isotropic liquid transitions. Exothermic peaks on cooling represent crystallization or transitions to more ordered mesophases.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of 1,2-Dicyano-4-hexyloxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms.

-

Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in the aromatic region. Due to the electron-withdrawing nature of the cyano groups and the electron-donating hexyloxy group, these protons will exhibit distinct chemical shifts and coupling patterns.

-

Hexyloxy Protons (δ 0.9-4.1 ppm): The protons of the hexyloxy chain will appear in the aliphatic region. The -OCH₂- protons adjacent to the oxygen will be the most downfield (around 4.0 ppm). The terminal -CH₃ group will be the most upfield (around 0.9 ppm).[10][11][12]

¹³C NMR: The carbon NMR spectrum will show a signal for each non-equivalent carbon atom.

-

Aromatic Carbons (δ 100-160 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the oxygen of the hexyloxy group will be significantly downfield.[13]

-

Cyano Carbons (δ 115-120 ppm): The nitrile carbons typically appear in this range.[14]

-

Hexyloxy Carbons (δ 14-70 ppm): The carbons of the hexyloxy chain will appear in the upfield region.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

C≡N Stretch (2220-2240 cm⁻¹): A sharp, strong absorption band in this region is characteristic of the nitrile functional group.[8][15]

-

C-O Stretch (1200-1300 cm⁻¹): A strong band corresponding to the aryl-alkyl ether linkage.

-

C-H Stretch (aliphatic) (2850-3000 cm⁻¹): Bands corresponding to the C-H bonds of the hexyloxy chain.

-

C=C Stretch (aromatic) (1450-1600 cm⁻¹): Multiple bands characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 228.

-

Fragmentation: Common fragmentation patterns for alkoxybenzenes involve cleavage of the alkyl chain and the ether bond.[16][17][18] Expect to see fragments corresponding to the loss of the hexyloxy chain or parts of it.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

FTIR: Prepare a thin film of the sample on a KBr plate or acquire the spectrum of the solid sample using an ATR accessory.

-

MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or analyze directly by electron ionization (EI).

-

-

Data Acquisition: Acquire the spectra using standard parameters on the respective instruments.

-

Data Analysis: Interpret the obtained spectra to confirm the presence of characteristic peaks and fragmentation patterns consistent with the structure of 1,2-Dicyano-4-hexyloxybenzene.

Crystallographic Properties

The crystal structure of 1,2-Dicyano-4-hexyloxybenzene will determine its solid-state packing and influence its melting point and solubility. While no specific crystal structure data has been published for this exact molecule, analysis of related phthalonitrile structures reveals common packing motifs.[19][20]

Expertise & Experience: The planar phthalonitrile core often leads to π-π stacking interactions, while the hexyloxy chains can interdigitate. The presence of multiple polar cyano groups can also lead to dipole-dipole interactions and C-H···N hydrogen bonds, which stabilize the crystal lattice.[19]

Experimental Protocol: Single-Crystal X-ray Diffraction

Trustworthiness: This protocol ensures the unambiguous determination of the solid-state structure. The refinement of the structural model against the collected diffraction data provides a high degree of confidence in the resulting atomic coordinates and molecular packing.

-

Crystal Growth: Grow single crystals of suitable quality for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement:

-

Process the collected diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

-

-

Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Visualize the crystal packing to understand the three-dimensional arrangement of the molecules.

References

-

Wikipedia contributors. (2023). Phthalonitrile. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phthalonitrile. Retrieved from [Link]

-

Zajac, M., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Materials, 15(19), 6891. Available from: [Link]

-

Botnar, E. V., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, E79, 291-295. Available from: [Link]

-

IUCr Journals. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Retrieved from [Link]

-

MDPI. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. Retrieved from [Link]

-

Kilic, M., & Cinar, Z. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. Journal of Molecular Structure: THEOCHEM, 808(1-3), 53-61. Available from: [Link]

-

ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts and frequency of the stretching vibration of the CuN group. Retrieved from [Link]

-

Nature. (2022). Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). The characteristic 1 H NMR chemical shifts of N-alkoxy-.... Retrieved from [Link]

-

Jber, N. R., Shukur, M. M., & Najaf, A. A. (2018). Schiff Base liquid Crystals with Terminal Alkoxy Group. Iraqi National Journal of Chemistry, 18(2), 113-122. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenoxyphthalonitrile. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of highly soluble phtalocyanine from a new phthalonitrile under mild conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure of a New Phthalonitrile and Its Phthalocyanines Bearing Diamagnetic Metals. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of phthalonitrile 3. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | Solvent | NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-((1-Amino-7-naphthalenyl)oxy)phthalonitrile. PubChem. Retrieved from [Link]

-

Bures, F. (2014). Dicyanobenzene and dicyanopyrazine derived X-shaped charge-transfer chromophores: comparative and structure–property relationship study. Organic & Biomolecular Chemistry, 12(30), 5644-5655. Available from: [Link]

-

ResearchGate. (n.d.). Evaluation of mesomorphic and photoresponsive behavior for the alkoxy cyano-azobenzene based side chain liquid crystalline polymers and their halogen bonded complexes. Retrieved from [Link]

-

Wikipedia contributors. (2023). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. Retrieved from [Link]

-

Morreel, K., et al. (2004). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 76(22), 6579-6586. Available from: [Link]

-

Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Crystals, 11(5), 558. Available from: [Link]

-

MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][9]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of some substituted 3, 4-dihydronaphthalene derivatives through different enaminones as potent cytotoxic agents. PubMed. Retrieved from [Link]

Sources

- 1. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. compoundchem.com [compoundchem.com]

- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. 1,4-Dicyanobenzene(623-26-7) 13C NMR spectrum [chemicalbook.com]

- 15. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Hexyloxyphthalonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Hexyloxyphthalonitrile, a key intermediate in the synthesis of advanced materials such as phthalocyanine dyes and organic semiconductors.[1] Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in various research and development applications.

Introduction to 4-Hexyloxyphthalonitrile

4-Hexyloxyphthalonitrile, with the chemical formula C₁₄H₁₆N₂O, is a derivative of phthalonitrile featuring a hexyloxy substituent on the benzene ring.[2][3] This modification significantly influences its physical and chemical properties, most notably its solubility in organic solvents. Understanding these solubility characteristics is paramount for its application in solution-based processes, including reaction chemistry, purification, and film deposition.

Molecular Structure:

Caption: Molecular Structure of 4-Hexyloxyphthalonitrile.

The presence of the polar cyano (-CN) groups and the ether linkage introduces polarity, while the aromatic ring and the six-carbon alkyl chain (hexyloxy group) contribute to its nonpolar character. This amphiphilic nature is the primary determinant of its solubility behavior.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4] For a molecule like 4-Hexyloxyphthalonitrile, which possesses both polar and non-polar regions, its solubility will be a nuanced interplay of these characteristics.

-

Polar Moieties: The two nitrile groups and the ether oxygen atom are electronegative, creating dipole moments and making this part of the molecule capable of interacting with polar solvent molecules through dipole-dipole interactions.

-

Non-Polar Moieties: The benzene ring and the hexyl chain are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on this structure, we can predict the following general solubility trends:

-

High Solubility: Expected in solvents of intermediate polarity that can interact with both the polar and non-polar parts of the molecule. This includes polar aprotic solvents like acetone, tetrahydrofuran (THF), and dichloromethane (DCM).

-

Moderate Solubility: Expected in some polar protic solvents like ethanol and in non-polar aromatic solvents like toluene and benzene. The presence of the alkyl chain enhances solubility in less polar solvents compared to unsubstituted phthalonitrile.[5]

-

Low to Insoluble: Expected in highly polar solvents like water and in very non-polar aliphatic solvents like hexane. The long non-polar hexyl chain will limit solubility in water, while the polar nitrile groups will limit solubility in hexane.

Predicted Solubility Profile of 4-Hexyloxyphthalonitrile

While specific experimental data for the solubility of 4-Hexyloxyphthalonitrile is not extensively published, we can extrapolate from the solubility of structurally similar compounds. Phthalonitrile, the parent compound, is soluble in organic solvents like ethanol, acetone, and benzene.[6] The addition of alkoxy groups, particularly longer chains, has been shown to increase the solubility of phthalocyanine precursors in common organic solvents.[5]

The following table provides a predicted qualitative and quantitative solubility profile for 4-Hexyloxyphthalonitrile at ambient temperature (approximately 25°C). It is crucial to note that these are estimated values and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL) |

| Water | Polar Protic | Insoluble | < 0.1 |

| Methanol | Polar Protic | Slightly Soluble | 1 - 5 |

| Ethanol | Polar Protic | Soluble | 5 - 10 |

| Acetone | Polar Aprotic | Very Soluble | > 20 |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | > 20 |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | > 20 |

| Chloroform | Polar Aprotic | Very Soluble | > 20 |

| Toluene | Non-polar Aromatic | Soluble | 10 - 20 |

| Hexane | Non-polar Aliphatic | Sparingly Soluble | 0.1 - 1 |

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The following is a standard protocol for determining the solubility of an organic compound in a given solvent.

Materials and Equipment

-

4-Hexyloxyphthalonitrile (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Sources

A Comprehensive Technical Guide to the Thermal Stability Analysis of 4-Hexyloxyphthalonitrile

This guide provides an in-depth examination of the methodologies and rationale behind the thermal stability analysis of 4-Hexyloxyphthalonitrile. As a key monomer for high-performance thermosetting resins, understanding its thermal behavior is paramount for predicting material lifetime, ensuring safe processing, and optimizing curing parameters for applications in aerospace, electronics, and advanced composites.[1][2][3][4] We will move beyond rote procedural descriptions to explore the causal relationships that underpin experimental design, data interpretation, and the synthesis of a holistic thermal stability profile.

Foundational Principles: Why Thermal Analysis Matters for Phthalonitriles

4-Hexyloxyphthalonitrile belongs to the phthalonitrile (PN) family of resins, renowned for their exceptional performance at elevated temperatures.[3][4] The thermal stability of the uncured monomer and the resulting cured polymer dictates its processing window and end-use application limits. A comprehensive analysis is not a single measurement but a multi-faceted investigation using complementary techniques to probe different aspects of thermal decomposition and reaction kinetics.

-

Thermogravimetric Analysis (TGA): This is the cornerstone of stability assessment, quantifying mass loss as a function of temperature.[5] It directly measures the temperature at which the material begins to decompose and the amount of residual char at high temperatures, which is a key indicator of its fire-resistant properties.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[6] This technique is invaluable for identifying melting points, glass transitions, and the exothermic energy released during polymerization (curing).[7] Crucially, by running experiments at multiple heating rates, we can determine the kinetic parameters of the curing reaction, such as the activation energy, in accordance with standards like ASTM E698.[8][9][10]

-

Accelerating Rate Calorimetry (ARC): ARC is a specialized technique for assessing thermal hazards.[11] It simulates a worst-case adiabatic scenario (zero heat loss), allowing for the precise measurement of the onset temperature of a self-accelerating exothermic reaction.[12] This data is critical for defining safe storage and processing limits and preventing thermal runaway events.[11][12]

The logical flow of a comprehensive analysis involves using these techniques synergistically to build a complete picture of the material's behavior.

Caption: Overall workflow for thermal stability analysis.

Experimental Protocols: A Self-Validating Approach

The integrity of thermal analysis data hinges on meticulous experimental design. The following protocols are structured to be self-validating, where the results from one technique inform and corroborate the others.

Protocol: Thermogravimetric Analysis (TGA)

This procedure determines the intrinsic thermal and thermo-oxidative stability of 4-Hexyloxyphthalonitrile.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Hexyloxyphthalonitrile into a ceramic (alumina) TGA pan. A smaller sample size minimizes thermal gradients within the sample.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere Selection:

-

Run 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. This is critical for assessing the material's inherent decomposition without the influence of oxygen.

-

Run 2 (Oxidative): Purge with dry air at 50 mL/min to evaluate stability in an oxidative environment, which is often more representative of real-world applications.

-

-

Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. A 10 °C/min rate is a standard compromise between resolution and experimental time.

-

Data Acquisition: Continuously record the sample mass and temperature. The primary output is a plot of percent weight loss versus temperature.

Protocol: Differential Scanning Calorimetry (DSC) for Reaction Kinetics (ASTM E698)

This protocol uses the Flynn/Wall/Ozawa method to determine the Arrhenius kinetic parameters for the curing (polymerization) reaction without assuming a specific reaction model.[9][13]

Caption: Logic of the ARC Heat-Wait-Search (HWS) mode.

Data Presentation and Interpretation

The data from these analyses should be synthesized to provide a clear and actionable thermal stability profile.

Table 1: TGA Summary for 4-Hexyloxyphthalonitrile Polymer

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) | Significance |

| Td5% (°C) | ~518 °C [14] | ~500-510 °C | Onset of significant thermal decomposition. A higher value indicates greater stability. |

| Char Yield @ 800°C (%) | ~77% [14] | Lower than in N2 | Indicates the amount of carbonaceous, non-volatile residue. High char yield is linked to good fire retardancy. |

Note: Values are representative of a well-cured phthalonitrile resin derived from a similar monomer, as specific data for 4-Hexyloxyphthalonitrile may vary based on curing agent and conditions. [14]

Table 2: DSC Kinetic Parameters (ASTM E698)

| Parameter | Symbol | Typical Value Range | Significance |

| Activation Energy | Ea | 70 - 150 kJ/mol [1] | The minimum energy required to initiate the curing reaction. A higher Ea suggests more thermal energy is needed to start curing. |

| Pre-exponential Factor | A | Varies | Relates to the frequency of molecular collisions in the correct orientation for reaction. |

Table 3: ARC Thermal Hazard Data

| Parameter | Symbol | Typical Value | Significance |

| Onset Temperature | T_onset | ~250-300 °C | The temperature at which self-accelerating decomposition begins under adiabatic conditions. This is a critical safety limit. |

| Time to Maximum Rate | TMR | Varies | The time taken to reach the maximum reaction rate from the onset temperature. A shorter TMR indicates a more severe hazard. |

| Adiabatic Temperature Rise | ΔT_ad | Varies | The total temperature increase due to the exothermic reaction under adiabatic conditions. |

| Maximum Pressure | P_max | Varies | The maximum pressure generated, essential for designing pressure relief systems. |

Conclusion